molecular formula C20H34O2 B14757998 (1S,4R,7R,9R,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol

(1S,4R,7R,9R,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol

Cat. No.: B14757998
M. Wt: 306.5 g/mol
InChI Key: YVJJGMPQYRNACB-OHRRTRFSSA-N
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Description

(1S,4R,7R,9R,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[112101,1004,9]hexadecane-7,14-diol is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R,7R,9R,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol typically involves multi-step organic reactions. These steps often include cyclization reactions to form the tetracyclic core, followed by selective functionalization to introduce the hydroxyl groups at the 7 and 14 positions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(1S,4R,7R,9R,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(1S,4R,7R,9R,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and enzyme activity.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism by which (1S,4R,7R,9R,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific tetracyclic structure and the precise arrangement of its chiral centers. This unique configuration can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(1S,4R,7R,9R,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol

InChI

InChI=1S/C20H34O2/c1-17(2)10-14(21)11-18(3)15(17)7-8-20-9-13(5-6-16(18)20)19(4,22)12-20/h13-16,21-22H,5-12H2,1-4H3/t13-,14+,15+,16-,18+,19+,20-/m0/s1

InChI Key

YVJJGMPQYRNACB-OHRRTRFSSA-N

Isomeric SMILES

C[C@@]12C[C@@H](CC([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)[C@](C4)(C)O)(C)C)O

Canonical SMILES

CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)O)C

Origin of Product

United States

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